molecular formula C6H12O2S B8322058 S-2-hydroxy-2-methylpropyl ethanethioate

S-2-hydroxy-2-methylpropyl ethanethioate

Cat. No.: B8322058
M. Wt: 148.23 g/mol
InChI Key: SOWZWJNQXCAGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2-Hydroxy-2-methylpropyl ethanethioate (hypothetical IUPAC name) is a thioester derivative characterized by a hydroxy-substituted methylpropyl group attached to the sulfur atom of ethanethioate. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs such as S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate (CAS 64805-64-7) and S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate (compound 45(FGB2)) . Thioesters of this class typically exhibit reactivity influenced by the substituents on the alkyl chain, impacting applications in organic synthesis, pharmaceuticals, or agrochemicals.

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

S-(2-hydroxy-2-methylpropyl) ethanethioate

InChI

InChI=1S/C6H12O2S/c1-5(7)9-4-6(2,3)8/h8H,4H2,1-3H3

InChI Key

SOWZWJNQXCAGLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of S-2-hydroxy-2-methylpropyl ethanethioate (hypothetical) with analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/EC Number Notable Features
This compound* C6H12O2S (hypothetical) ~148.22 Hydroxy-methylpropyl N/A Polar due to hydroxyl group; potential for hydrogen bonding
S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate C7H11NO2S 173.23 Cyclopropylamino, carbonyl Not specified Amide and thioester functionalities; 13C NMR δ 167.5 (C=O)
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate C6H9ClO2S 180.65 Chloro, methyl, carbonyl 64805-64-7 / 265-242-3 Electrophilic chloro group; commercial data tracked globally (1997–2046 forecasts)
2-(Diethylamino)ethanethiol hydrochloride C6H16ClNS 177.72 Diethylamino, thiol (HCl salt) 1942-52-5 Quaternary ammonium salt; used in organophosphate synthesis

*Hypothetical structure inferred from analogs.

Spectroscopic and Physical Data

  • 13C NMR : Compound 45(FGB2) shows a carbonyl signal at δ 167.5 ppm, absent in hydroxy-substituted analogs, which would instead exhibit signals for hydroxyl-bearing carbons (~60–80 ppm) .
  • Market Data : S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate has extensive commercial tracking, with consumption analyzed by end-use sectors (e.g., agrochemicals), suggesting similar analogs may have niche industrial roles .

Key Research Findings and Gaps

  • Synthetic Routes : While compound 45(FGB2) was synthesized via cyclopropylamine coupling , hydroxy-substituted analogs might require protection/deprotection strategies for the hydroxyl group.
  • Data Limitations : Direct studies on this compound are lacking; inferences are drawn from structural analogs.

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